An In-depth Technical Guide to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
An In-depth Technical Guide to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Structurally, it features a tetrahydropyridine ring linked to a bromophenyl group, a combination that serves as a versatile scaffold for the synthesis of more complex molecules. This compound is primarily utilized as a key intermediate in the development of various bioactive agents, particularly those targeting the central nervous system (CNS).[1] Its structural similarity to precursors of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) makes it a valuable tool for designing probes and potential therapeutic agents for neurodegenerative disorders such as Parkinson's disease and schizophrenia.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, and relevant experimental methodologies.
Core Properties and Data
The fundamental chemical and physical properties of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrClN | [1][2][3] |
| Molecular Weight | 274.59 g/mol | [1][3] |
| CAS Number | 103855-00-1 | [1][2][3] |
| MDL Number | MFCD03412448 | [1][2] |
| Appearance | Solid / Crystalline Powder | [4][5] |
| Purity | ≥95% - 98% | [1][3] |
| Storage Conditions | Room temperature, under inert gas | [1] |
| Solubility | Soluble in water and DMSO |
Note: Some properties like appearance and solubility are inferred from structurally similar compounds.
Safety and Hazard Information
The safety profile for the parent compound, 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine, provides guidance for handling its hydrochloride salt.
| Hazard Statement | Description |
| H302 | Harmful if swallowed[6] |
| H315 | Causes skin irritation[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation[6] |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are recommended.
Synthesis and Characterization
Representative Synthesis
While specific proprietary synthesis methods may vary, a general and plausible route to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves a multi-step process. A common approach is the reaction of 4-cyanopyridine with a Grignard reagent derived from 1,4-dibromobenzene, followed by reduction and subsequent formation of the hydrochloride salt.
A logical workflow for a potential synthesis is outlined below.
Caption: A potential synthetic pathway for the target compound.
Spectroscopic Characterization
Characterization of the final compound relies on standard analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic peaks for the aromatic protons on the bromophenyl ring, as well as distinct signals for the protons on the tetrahydropyridine ring, including the vinylic proton and the aliphatic protons at positions 2, 3, and 6.
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¹³C NMR would confirm the number of unique carbon environments, with signals corresponding to the aromatic carbons (including the carbon attached to bromine) and the aliphatic and vinylic carbons of the heterocyclic ring.
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-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key peaks would include C-H stretching for both aromatic and aliphatic groups, C=C stretching from the aromatic ring and the double bond in the tetrahydropyridine ring, and C-N stretching. The N-H stretch of the protonated amine in the hydrochloride salt would also be prominent.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the free base. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive characteristic of a monobrominated compound.
Biological Context and Applications
The primary application of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is as a building block in pharmaceutical synthesis.[1] Its structure is closely related to the neurotoxin MPTP, which is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), a potent inhibitor of complex I in the mitochondrial electron transport chain. This inhibition leads to the death of dopaminergic neurons and induces symptoms of Parkinson's disease.[7][8] Understanding this pathway is critical for researchers using tetrahydropyridine derivatives.
Caption: Bioactivation of the related neurotoxin MPTP in the brain.
By modifying the phenyl ring (e.g., with a bromine atom) and the nitrogen of the tetrahydropyridine ring, researchers can synthesize libraries of compounds to probe receptor interactions or develop novel CNS therapies with improved efficacy and safety profiles.
Experimental Protocols
Representative Protocol: LC-MS Analysis
This protocol provides a general methodology for the qualitative and quantitative analysis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique is essential for verifying purity and identifying related substances.
Objective: To confirm the identity and assess the purity of a sample.
Materials:
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4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride sample
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or other suitable modifier)
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Volumetric flasks and pipettes
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Autosampler vials
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Mass Spectrometer (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source
Procedure:
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Standard Preparation:
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Accurately weigh approximately 1 mg of the reference standard.
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Dissolve in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 0.1 mg/mL.
-
Perform serial dilutions to create calibration standards if quantification is required.
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-
Sample Preparation:
-
Prepare the sample to be analyzed at a similar concentration to the standard.
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Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC Method Parameters (Typical):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 1 - 5 µL.
-
-
MS Method Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-400.
-
Data Acquisition: Full scan mode to identify the molecular ion of the free base (C₁₁H₁₂BrN). The expected monoisotopic mass is approximately 237.02 Da.
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Fragmentation Analysis (MS/MS): If required, perform targeted MS/MS on the parent ion to confirm its structure through characteristic fragment ions.
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Caption: Workflow for analytical characterization by LC-MS.
Data Interpretation:
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The chromatogram should show a major peak at a specific retention time.
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The mass spectrum corresponding to this peak should show the expected molecular ion for the free base, including the characteristic isotopic pattern for a single bromine atom.
-
Purity can be estimated based on the relative area of the main peak compared to any impurity peaks.
References
- 1. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride [myskinrecipes.com]
- 2. 103855-00-1|4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. MPTP hydrochloride, powder, 23007-85-4, Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | C11H12BrN | CID 18545468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MPTP - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
